molecular formula C17H16Cl4N3NaO3 B008581 Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 2-methyl-1,3-benzen CAS No. 106276-79-3

Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 2-methyl-1,3-benzen

Cat. No. B008581
M. Wt: 475.1 g/mol
InChI Key: VYEKNZNEJZKGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 2-methyl-1,3-benzen is a chemical compound that has been widely used in scientific research. It is a synthetic compound that is used for various purposes, including as a reagent in organic synthesis and as a starting material for the production of other chemicals.

Mechanism Of Action

The mechanism of action of Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 2-methyl-1,3-benzen is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory and antioxidant properties.

Biochemical And Physiological Effects

Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 2-methyl-1,3-benzen has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, particularly in breast cancer and lung cancer. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

The advantages of using Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 2-methyl-1,3-benzen in lab experiments include its high purity and stability, which make it easy to handle and store. It is also readily available and relatively inexpensive. However, its use in lab experiments is limited by its toxicity and potential health hazards. Care should be taken when handling this compound, and appropriate safety measures should be taken.

Future Directions

There are several future directions for research on Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 2-methyl-1,3-benzen. One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases. Another direction is to develop new derivatives of this compound that may have improved efficacy and reduced toxicity. Additionally, research could focus on the development of new synthetic methods for the production of this compound and its derivatives.

Synthesis Methods

The synthesis of Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 2-methyl-1,3-benzen involves the reaction between 2,3,4,5-tetrachloro-6-cyano-benzoic acid and 2-methyl-1,3-benzenediamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 2-methyl-1,3-benzen has been used in various scientific research applications. It has been used as a reagent in organic synthesis, particularly in the synthesis of other chemical compounds. It has also been used in the development of new drugs, particularly in the treatment of cancer and other diseases.

properties

CAS RN

106276-79-3

Product Name

Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 2-methyl-1,3-benzen

Molecular Formula

C17H16Cl4N3NaO3

Molecular Weight

475.1 g/mol

IUPAC Name

sodium;methanolate;2-methylbenzene-1,3-diamine;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate

InChI

InChI=1S/C9H3Cl4NO2.C7H10N2.CH3O.Na/c1-16-9(15)4-3(2-14)5(10)7(12)8(13)6(4)11;1-5-6(8)3-2-4-7(5)9;1-2;/h1H3;2-4H,8-9H2,1H3;1H3;/q;;-1;+1

InChI Key

VYEKNZNEJZKGRI-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC=C1N)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+]

SMILES

CC1=C(C=CC=C1N)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+]

Canonical SMILES

CC1=C(C=CC=C1N)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+]

Other CAS RN

106276-79-3

physical_description

OtherSolid

synonyms

Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 2-methyl-1,3-benzenediamine and sodium methoxide

Origin of Product

United States

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